molecular formula C25H28N4O2 B2776575 6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide CAS No. 1251681-86-3

6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide

Cat. No.: B2776575
CAS No.: 1251681-86-3
M. Wt: 416.525
InChI Key: YQBLYEZDDAEWGS-UHFFFAOYSA-N
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Description

6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a nicotinamide moiety, and an ethoxybenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethoxybenzyl group, and the coupling with the nicotinamide moiety. Common synthetic methods include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxybenzyl Group: This step often involves nucleophilic substitution reactions where the ethoxybenzyl group is introduced to the pyrrolidine ring.

    Coupling with Nicotinamide: The final step involves coupling the modified pyrrolidine with nicotinamide using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 6-{3-[(4-methoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide
  • 6-{3-[(4-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide

Uniqueness

6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide is unique due to the presence of the ethoxybenzyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

6-[3-[(4-ethoxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-2-31-23-11-8-19(9-12-23)16-26-22-14-15-29(18-22)24-13-10-20(17-27-24)25(30)28-21-6-4-3-5-7-21/h3-13,17,22,26H,2,14-16,18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLYEZDDAEWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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